4-(2-bromoacetyl)-2-methoxybenzonitrile
Overview
Description
4-(2-Bromoacetyl)-2-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromoacetyl group and a methoxy group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromoacetyl)-2-methoxybenzonitrile typically involves the bromination of 2-methoxybenzonitrile followed by acetylation. One common method includes the reaction of 2-methoxybenzonitrile with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Safety measures are also implemented to handle the hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoacetyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, thioethers, and ethers.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Scientific Research Applications
4-(2-Bromoacetyl)-2-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly as intermediates in the synthesis of drugs targeting neurological disorders.
Material Science: It is utilized in the preparation of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(2-bromoacetyl)-2-methoxybenzonitrile is primarily related to its ability to undergo nucleophilic substitution reactions. The bromoacetyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives with potential biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoacetyl)benzonitrile: Lacks the methoxy group, making it less versatile in certain synthetic applications.
2-Bromoacetylbenzonitrile: Similar structure but without the methoxy group, affecting its reactivity and applications.
Uniqueness
4-(2-Bromoacetyl)-2-methoxybenzonitrile is unique due to the presence of both the bromoacetyl and methoxy groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. The methoxy group also provides additional sites for further functionalization, increasing its utility in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(2-bromoacetyl)-2-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10-4-7(9(13)5-11)2-3-8(10)6-12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNFIZNLRKAEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945612-61-3 | |
Record name | 4-(2-bromoacetyl)-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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